molecular formula C20H26O3 B5102183 2-[3-(2-Methoxyphenoxy)propoxy]-1-methyl-4-propan-2-ylbenzene

2-[3-(2-Methoxyphenoxy)propoxy]-1-methyl-4-propan-2-ylbenzene

Cat. No.: B5102183
M. Wt: 314.4 g/mol
InChI Key: YTRGVYWQNJLZDZ-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxyphenoxy)propoxy]-1-methyl-4-propan-2-ylbenzene is an organic compound that belongs to the class of phenol ethers. This compound is characterized by the presence of a methoxyphenoxy group attached to a propoxy chain, which is further connected to a benzene ring substituted with a methyl and a propan-2-yl group. The compound’s structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-[3-(2-methoxyphenoxy)propoxy]-1-methyl-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-15(2)17-11-10-16(3)20(14-17)23-13-7-12-22-19-9-6-5-8-18(19)21-4/h5-6,8-11,14-15H,7,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRGVYWQNJLZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methoxyphenoxy)propoxy]-1-methyl-4-propan-2-ylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 1-bromo-3-chloropropane.

    Etherification: The 2-methoxyphenol undergoes etherification with 1-bromo-3-chloropropane in the presence of a base, such as potassium carbonate, to form 3-(2-methoxyphenoxy)propyl bromide.

    Nucleophilic Substitution: The 3-(2-methoxyphenoxy)propyl bromide is then subjected to nucleophilic substitution with 1-methyl-4-propan-2-ylbenzene in the presence of a suitable catalyst, such as palladium, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methoxyphenoxy)propoxy]-1-methyl-4-propan-2-ylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[3-(2-Methoxyphenoxy)propoxy]-1-methyl-4-propan-2-ylbenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-Methoxyphenoxy)propoxy]-1-methyl-4-propan-2-ylbenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one
  • 1,1’-Oxybis[3-(2-methoxyphenoxy)propan-2-ol]

Uniqueness

2-[3-(2-Methoxyphenoxy)propoxy]-1-methyl-4-propan-2-ylbenzene stands out due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

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